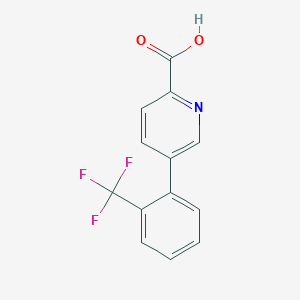

5-(2-(Trifluoromethyl)phenyl)picolinic acid

Vue d'ensemble

Description

5-(2-(Trifluoromethyl)phenyl)picolinic acid is a chemical compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.2 g/mol. It is also known by its IUPAC name, 5-[2-(trifluoromethyl)phenyl]-2-pyridinecarboxylic acid .

Molecular Structure Analysis

The molecular structure of 5-(2-(Trifluoromethyl)phenyl)picolinic acid consists of a pyridine ring attached to a phenyl ring via a carboxylic acid group . The phenyl ring carries a trifluoromethyl group. Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current search results.Physical And Chemical Properties Analysis

5-(2-(Trifluoromethyl)phenyl)picolinic acid is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature.Applications De Recherche Scientifique

- Agrochemical and Pharmaceutical Industries

- Field : Agrochemical and Pharmaceutical Industries .

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . The specific methods and procedures would depend on the particular derivative and its intended use .

- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Pharmaceutical Industry

- Field : Pharmaceutical Industry .

- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA . These drugs have been found to exhibit numerous pharmacological activities .

- Methods : The synthesis and applications of these drugs involve various chemical reactions . The specific methods and procedures would depend on the particular drug and its intended use .

- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

-

Suzuki-Coupling Reactions

- Field : Organic Chemistry .

- Application : 2-(Trifluoromethyl)phenylboronic acid can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

- Methods : The specific methods and procedures would depend on the particular derivative and its intended use .

- Results : This compound can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .

-

Herbicides

- Field : Agrochemical Industry .

- Application : Picolinic acid and picolinate compounds, which are related to “5-(2-(Trifluoromethyl)phenyl)picolinic acid”, are a remarkable class of synthetic auxin herbicides .

- Methods : The synthesis and applications of these herbicides involve various chemical reactions . The specific methods and procedures would depend on the particular herbicide and its intended use .

- Results : In recent years, two new picolinate compounds, halauxifen-methyl (ArylexTM active) and florpyrauxifen-benzyl (RinskorTM active), have been launched as novel herbicides .

-

Antiviral Abilities

- Field : Medical Research .

- Application : Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .

- Methods : The researchers found that picolinic acid specifically blocks the fusion of the virus envelope and the host cell membrane, which explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus .

- Results : The team hopes to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases .

-

Antimicrobial Activity

- Field : Pharmaceutical Chemistry .

- Application : 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized in terms of its structure and properties . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .

- Methods : The specific methods and procedures would depend on the particular derivative and its intended use .

- Results : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .

Safety And Hazards

Propriétés

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)8-5-6-11(12(18)19)17-7-8/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOFIVFIIQGFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680771 | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-(Trifluoromethyl)phenyl)picolinic acid | |

CAS RN |

1158763-52-0 | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1425018.png)

![(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1425023.png)

![[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1425028.png)

![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)

![tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1425031.png)

![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)